

Potential off-target effects of NP-1815-PX sodium in experiments

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Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B10861449

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Technical Support Center: NP-1815-PX Sodium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **NP-1815-PX sodium**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor selectivity of NP-1815-PX sodium?

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R).[1][2] It exhibits significantly lower potency against other P2X receptor subtypes, as demonstrated in studies using cell lines expressing different human (h) and rat (r) P2X receptors.

Data Summary: Selectivity Profile of NP-1815-PX



Receptor Subtype	Species	IC50 (μM)	Reference
P2X4R	Human	0.26	[3]
P2X1R	Human	>30	[3]
P2X2R	Human	7.3	[3]
P2X3R	Rat	>30	[3]
P2X2/3R	Human	>30	[3]
P2X7R	Human	>30	[3]

Q2: Is NP-1815-PX sodium expected to have effects on the Central Nervous System (CNS)?

Due to its polarity, NP-1815-PX has low permeability across the blood-brain barrier.[1][2] Therefore, when administered peripherally, it is not expected to have significant direct effects on the CNS.[2] Any observed systemic effects are more likely to be mediated by peripheral P2X4 receptors.

Q3: NP-1815-PX has a benzodiazepine-like structure. Does it act on GABA-A receptors?

While NP-1815-PX is derived from a benzodiazepine scaffold, its primary target is the P2X4 receptor.[1] Classical benzodiazepines exert their effects by modulating GABA-A receptors. There is no published evidence to suggest that NP-1815-PX has significant activity at GABA-A receptors. The adverse effects commonly associated with classical benzodiazepines, such as sedation and cognitive impairment, have not been reported for NP-1815-PX in the available literature.

Q4: What is the proposed downstream signaling pathway affected by NP-1815-PX sodium?

NP-1815-PX, through its antagonism of the P2X4 receptor, has been proposed to inhibit the activation of the NLRP3 inflammasome. This, in turn, is suggested to reduce the release of the pro-inflammatory cytokine IL-1β.

Disclaimer: The primary source proposing this pathway has been retracted.[4][5] This diagram represents a proposed mechanism that may still be a subject of investigation.





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Proposed P2X4R-NLRP3 Inflammasome Signaling Pathway.

Q5: A key paper on the anti-inflammatory effects of NP-1815-PX was retracted. How should I interpret its findings?

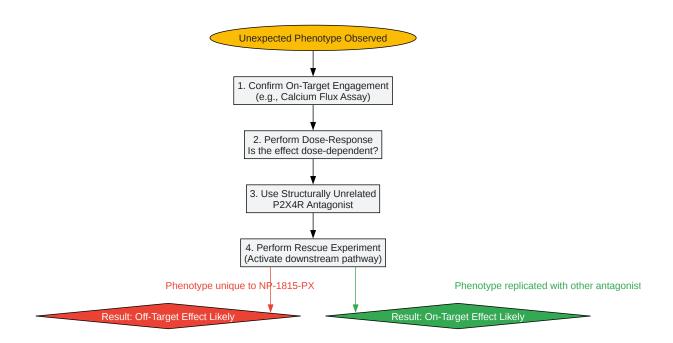
The article "Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis" published in Inflammation was retracted due to concerns about the data presented.[5] As such, the specific findings and conclusions of that paper should not be considered reliable. However, the proposed mechanisms and pathways described in the paper may still be valid subjects for further independent investigation.

Troubleshooting Guide

"I'm observing an unexpected phenotype in my experiment. Could it be an off-target effect of NP-1815-PX sodium?"

While NP-1815-PX is reported to be selective for P2X4R, unexpected effects in a biological system are always possible. The following workflow can help you determine if your observations are due to off-target effects.





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Workflow for Investigating Unexpected Experimental Results.

Experimental Protocols

Protocol: Verifying On-Target P2X4R Antagonism using a Calcium Flux Assay

This protocol allows you to confirm that **NP-1815-PX sodium** is effectively inhibiting P2X4R in your cell system.

Materials:



- Cells expressing P2X4R (e.g., 1321N1-hP2X4R)
- NP-1815-PX sodium
- ATP (P2X4R agonist)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence plate reader

Procedure:

- · Cell Preparation:
 - Plate P2X4R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
- · Dye Loading:
 - Prepare a loading solution of Fluo-4 AM in assay buffer.
 - Remove culture medium from the cells and add the Fluo-4 AM loading solution.
 - Incubate for 30-60 minutes at 37°C.
 - Wash the cells with assay buffer to remove excess dye.
- Compound Incubation:
 - Prepare serial dilutions of NP-1815-PX sodium in assay buffer.
 - Add the NP-1815-PX dilutions to the respective wells. Include a vehicle control (assay buffer without NP-1815-PX).
 - Incubate for 15-30 minutes at room temperature.
- Agonist Stimulation and Measurement:



- Prepare a solution of ATP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
- Place the plate in a fluorescence plate reader.
- Set the reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals.
- After establishing a baseline reading, inject the ATP solution into all wells.
- Continue to record fluorescence for several minutes.
- Data Analysis:
 - Calculate the change in fluorescence intensity upon ATP addition for each well.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the concentration of NP-1815-PX sodium and fit the data to a four-parameter logistic equation to determine the IC50.

Expected Outcome:

A dose-dependent inhibition of the ATP-induced calcium influx by **NP-1815-PX sodium** confirms on-target engagement of the P2X4 receptor.

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